1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is an organic compound that features a chlorophenyl group and a fluoro-thienyl group attached to a methanamine backbone
Properties
Molecular Formula |
C12H12Cl2FNS |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClFNS.ClH/c13-10-3-1-9(2-4-10)7-15-8-11-5-6-12(14)16-11;/h1-6,15H,7-8H2;1H |
InChI Key |
BORNZRBBRBIVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 4-chlorobenzyl chloride with 5-fluoro-2-thiophenemethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluoro-thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 4-[1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]pyridine
Uniqueness
1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine, with the CAS number 1855937-88-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, structure-activity relationships, and relevant case studies.
The molecular formula of 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is , with a molecular weight of 292.2 g/mol. The structure is characterized by a chlorophenyl group and a fluorothiophenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1855937-88-0 |
| Molecular Formula | |
| Molecular Weight | 292.2 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that the chlorophenyl and thiophenyl components may enhance membrane permeability or inhibit essential metabolic pathways in microorganisms.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, related compounds have demonstrated cytotoxic effects against human non-small cell lung cancer cells (A549), with mechanisms involving apoptosis induction through mitochondrial pathways . The structural features of the compound may contribute to its ability to interact with cellular targets involved in cancer progression.
Neuropharmacological Effects
Research on structurally related compounds has revealed their potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are critical in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can be understood through SAR studies. The presence of the chlorophenyl group has been associated with enhanced AChE inhibitory activity compared to fluorinated analogs . Additionally, the thiophene ring is believed to play a role in modulating interactions with biological targets due to its electron-withdrawing properties.
Table: Summary of Structure-Activity Relationships
| Compound | AChE Inhibition (pIC50) | MAO-B Inhibition (pIC50) |
|---|---|---|
| 1-(4-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine | TBD | TBD |
| N-((3-(4-chlorophenyl)-1H-pyrazole) | 4.2 | 3.47 |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of similar compounds, researchers found that specific modifications to the thiophene ring significantly enhanced cytotoxicity against A549 cells. The study utilized flow cytometry to analyze apoptosis rates, revealing that targeted compounds could induce apoptosis more effectively than standard treatments .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related amines on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could mitigate cell death by reducing reactive oxygen species (ROS) levels and enhancing mitochondrial function, thus highlighting their potential therapeutic applications in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
